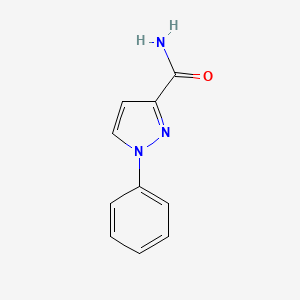

1-phenyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Phenyl-1H-pyrazole-3-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The compound has a molecular weight of 187.2 g/mol .

Synthesis Analysis

Several studies have reported the synthesis of 1H-pyrazole-3-carboxamide derivatives . In one study, four novel 1H-pyrazole-3-carboxamide derivatives were synthesized and their antiproliferative effect on cancer cells, kinase inhibition, and DNA-binding interaction were investigated .

Molecular Structure Analysis

The molecular formula of “1-Phenyl-1H-pyrazole-3-carboxamide” is C10H9N3O . The InChI string is InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H, (H,11,13) (H,12,14) . The Canonical SMILES is C1=CC=C(C=C1)NC(=O)C2=CC=NN2 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-1H-pyrazole-3-carboxamide” are not detailed in the search results, it’s worth noting that 1H-pyrazole-3-carboxamide derivatives have been synthesized in various studies .

Physical And Chemical Properties Analysis

“1-Phenyl-1H-pyrazole-3-carboxamide” is a solid at room temperature . It has a molecular weight of 187.20 g/mol, a XLogP3-AA of 1.4, two hydrogen bond donor counts, two hydrogen bond acceptor counts, and two rotatable bond counts . The exact mass and monoisotopic mass are 187.074561919 g/mol . The topological polar surface area is 57.8 Ų .

Applications De Recherche Scientifique

Anticoagulant Drug Discovery:

1-Phenyl-1H-pyrazole-3-carboxamide derivatives have been investigated as potential inhibitors of Factor XIa (FXIa) , a key enzyme involved in blood coagulation. FXIa inhibition is desirable due to its reduced risk of bleeding compared to other targets. Researchers have identified these derivatives as privileged fragments for FXIa inhibitors’ lead discovery .

Blood Coagulation Factor Xa Inhibition:

The compound 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) , which contains the pyrazole scaffold, has demonstrated high potency and selectivity as an orally bioavailable inhibitor of blood coagulation Factor Xa . Factor Xa inhibitors play a crucial role in preventing thrombosis and embolism.

Antibacterial Properties:

Pyrazole derivatives, including 1-phenyl-1H-pyrazole-3-carboxamide, have shown antibacterial activity against various pathogens. Their mode of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways .

Anti-Inflammatory Effects:

Research suggests that pyrazole-based compounds exhibit anti-inflammatory properties. These molecules may modulate immune responses, potentially impacting conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Analgesic Potential:

While further studies are needed, some pyrazole derivatives have demonstrated analgesic effects. These compounds could be explored for pain management .

Anticancer Research:

Although not extensively studied, pyrazole scaffolds have attracted attention in anticancer research. Their diverse biological activities, including antioxidant properties, make them intriguing candidates for further investigation in cancer therapy .

Safety and Hazards

The safety information for “1-Phenyl-1H-pyrazole-3-carboxamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Orientations Futures

Several studies have explored the potential applications of 1H-pyrazole-3-carboxamide derivatives. For instance, one study investigated the antitumor mechanisms of these derivatives . Another study identified a potential hit molecule for hypoxia-inducible factor 1 (HIF-1) inhibitors . These findings suggest that “1-Phenyl-1H-pyrazole-3-carboxamide” and its derivatives could have potential applications in cancer chemotherapy .

Mécanisme D'action

Target of Action

The primary target of 1-phenyl-1H-pyrazole-3-carboxamide is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the arrest of cell growth and division .

Mode of Action

1-Phenyl-1H-pyrazole-3-carboxamide interacts with its target, CDK2, by binding to the active site of the enzyme . This binding inhibits the activity of CDK2, thereby preventing the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 by 1-phenyl-1H-pyrazole-3-carboxamide affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Result of Action

The result of the action of 1-phenyl-1H-pyrazole-3-carboxamide is the inhibition of cell growth and division . This is achieved through the inhibition of CDK2, leading to cell cycle arrest .

Action Environment

The action of 1-phenyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the biological activity of the compound can be affected by the physiological conditions of the organism, such as pH and temperature .

Propriétés

IUPAC Name |

1-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHQFKJWBLHANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2606259.png)

![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

![N'-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2606263.png)

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)